molecular formula C13H19N3O3S B8726773 N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide CAS No. 112940-53-1

N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide

Cat. No. B8726773
Key on ui cas rn: 112940-53-1
M. Wt: 297.38 g/mol
InChI Key: DXYJMRIDTXCXGJ-UHFFFAOYSA-N
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Patent
US04797401

Procedure details

1-Acetyl-4-(4-methanesulphonamidophenyl)piperazine (9.6 g) and 5N aqueous hydrochloric acid (100 ml) were heated at 100° for 1 hour, the solvent was evaporated, and the residue dried by azeotroping with toluene. The residue was crystallised from ethanol, yield of the title compound 8.26 g, m.p. 230° (dec.).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:21]>>[ClH:21].[CH3:20][S:17]([NH:16][C:13]1[CH:12]=[CH:11][C:10]([N:7]2[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]2)=[CH:15][CH:14]=1)(=[O:18])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from ethanol, yield of the title compound 8.26 g, m.p. 230° (dec.)

Outcomes

Product
Name
Type
Smiles
Cl.CS(=O)(=O)NC1=CC=C(C=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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